N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2-(thiophen-2-yl)acetamide
Description
N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2-(thiophen-2-yl)acetamide is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms of at least two different elements as members of its rings
Properties
IUPAC Name |
N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-2-thiophen-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4OS/c1-20-11-14(10-19-20)13-5-12(7-17-9-13)8-18-16(21)6-15-3-2-4-22-15/h2-5,7,9-11H,6,8H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZIOGWVCGPUUEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CN=CC(=C2)CNC(=O)CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2-(thiophen-2-yl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the pyrazole and pyridine intermediates, followed by their coupling with thiophene derivatives. Common reagents used in these reactions include:
Pyrazole derivatives: Prepared through cyclization reactions involving hydrazines and 1,3-diketones.
Pyridine derivatives: Synthesized via condensation reactions involving aldehydes and ammonia or amines.
Thiophene derivatives: Obtained through various methods including the Gewald reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: Conversion of the compound to its corresponding sulfoxide or sulfone derivatives.
Reduction: Reduction of the nitro groups (if present) to amines.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Halogens, alkylating agents, or nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In the field of chemistry, N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2-(thiophen-2-yl)acetamide serves as a building block for synthesizing more complex molecules. Its unique structure allows it to participate in various chemical reactions such as:
- Oxidation : Converting to sulfoxides or sulfones.
- Reduction : Transforming nitro groups to amines.
- Substitution : Electrophilic or nucleophilic substitutions on aromatic rings.
These reactions can lead to the development of novel compounds with tailored properties for specific applications.
Biology
Biologically, this compound has been investigated for its potential therapeutic effects . Preliminary studies suggest it may act as an inhibitor or modulator of various biological pathways. Its interactions with specific molecular targets such as enzymes or receptors could have implications in:
- Antioxidant Activity : Compounds similar in structure have shown significant antioxidant properties, inhibiting reactive oxygen species (ROS) effectively.
- Pharmacological Properties : Potential applications include anti-inflammatory and anticancer activities, warranting further exploration through biological assays.
Medicinal Applications
In medicinal chemistry, this compound is being evaluated for its pharmacological potential. Its mechanism of action may involve:
- Enzyme Inhibition : Targeting specific enzymes that play roles in disease pathways.
- Receptor Modulation : Binding to receptors to alter cellular signaling processes.
Research indicates that derivatives of this compound may possess significant anticancer activity, with ongoing studies aimed at elucidating the specific pathways involved.
Industrial Applications
Industrially, this compound can be utilized in the development of new materials with desired properties such as:
- Conductivity : Useful in electronic applications.
- Fluorescence : Potential applications in imaging technologies.
The optimization of synthetic routes for industrial production focuses on maximizing yield and purity while minimizing costs.
Case Studies and Research Findings
Several case studies highlight the compound's diverse applications:
-
Antioxidant Studies : Research has demonstrated that thiophene-containing compounds can inhibit ROS with IC50 values lower than standard antioxidants like ascorbic acid.
Compound IC50 (µM) N-(thiophene derivative) < 10 Ascorbic Acid 20 - Pharmacological Investigations : A study evaluated the anticancer properties of related compounds, showing promising results against various cancer cell lines.
- Material Science Applications : Recent developments in synthesizing conductive polymers have incorporated this compound, enhancing material performance in electronic devices.
Mechanism of Action
The mechanism of action of N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2-(thiophen-2-yl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor binding, or interference with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2-(furan-2-yl)acetamide: Similar structure but with a furan ring instead of a thiophene ring.
N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2-(benzofuran-2-yl)acetamide: Contains a benzofuran ring, offering different electronic and steric properties.
Uniqueness
The uniqueness of N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2-(thiophen-2-yl)acetamide lies in its specific combination of heterocyclic rings, which may confer unique chemical and biological properties. This can make it a valuable compound for specific applications where these properties are advantageous.
Biological Activity
N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2-(thiophen-2-yl)acetamide is a synthetic compound belonging to the class of heterocyclic compounds. Its biological activity has garnered attention due to its potential applications in medicinal chemistry, particularly as an inhibitor or modulator of various biological pathways.
Chemical Structure and Synthesis
The compound features a complex structure characterized by a pyrazole ring, a pyridine moiety, and a thiophene group. The synthesis typically involves multi-step organic reactions, including the preparation of intermediates through cyclization and condensation reactions. Common reagents include hydrazines for pyrazole synthesis and aldehydes for pyridine derivatives.
The mechanism of action of this compound is believed to involve interactions with specific molecular targets such as enzymes or receptors. This compound may function as an inhibitor or activator, modulating biochemical pathways crucial for cellular functions. For instance, it may inhibit certain enzyme activities or interfere with cellular signaling pathways, although detailed studies are required to elucidate these mechanisms fully .
Antioxidant Activity
Research has indicated that compounds similar in structure to this compound exhibit significant antioxidant properties. For example, derivatives containing thiophene rings have shown promising results in inhibiting reactive oxygen species (ROS), with some compounds achieving IC50 values lower than ascorbic acid, a standard antioxidant .
Analgesic Properties
In analgesic assays, related pyrazole-containing compounds have demonstrated notable efficacy. Studies using hot plate and acetic acid-induced writhing tests on mice revealed that these compounds could significantly increase pain threshold and reduce pain responses .
Cytotoxicity
Emerging studies suggest potential cytotoxic effects against various cancer cell lines. For instance, thiazolopyridazine derivatives, structurally related to the compound , have shown cytotoxicity against MCF-7 (breast), HCT-116 (colon), and A549 (lung) cancer cells. The mode of action is under investigation but indicates that these compounds may induce apoptosis in cancer cells .
Data Summary
| Activity Type | Observations | Reference |
|---|---|---|
| Antioxidant | IC50 values lower than ascorbic acid | |
| Analgesic | Increased pain threshold in animal models | |
| Cytotoxicity | Effective against MCF-7, HCT-116, A549 cells |
Case Studies
- Antioxidant Efficacy : A study evaluated various derivatives of thiophene-containing compounds for their ability to scavenge free radicals. The findings indicated that certain modifications enhanced antioxidant capacity significantly compared to traditional antioxidants like ascorbic acid.
- Pain Management : In preclinical trials assessing analgesic properties, several pyrazole derivatives were tested for their effectiveness in reducing nociceptive responses in mice. Results showed promising analgesic activity comparable to established analgesics.
- Cancer Cell Lines : Investigations into the cytotoxic properties of related compounds revealed that specific structural features contributed to increased potency against cancer cell lines, suggesting potential pathways for drug development targeting specific cancers.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
